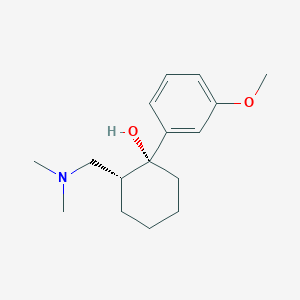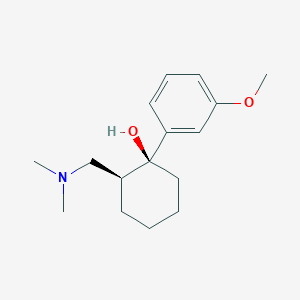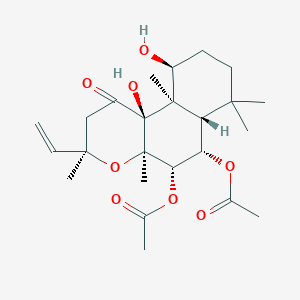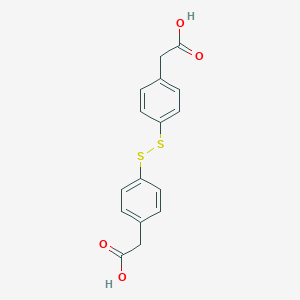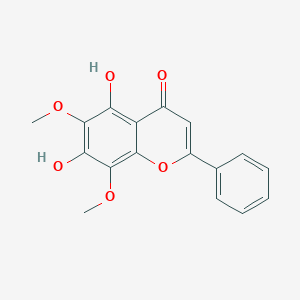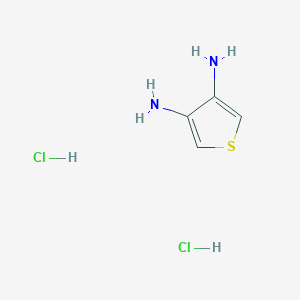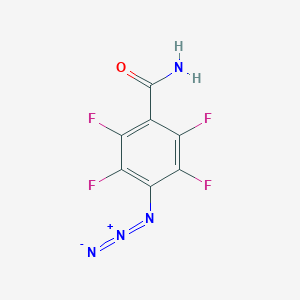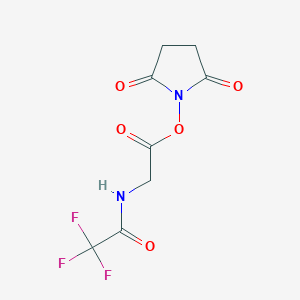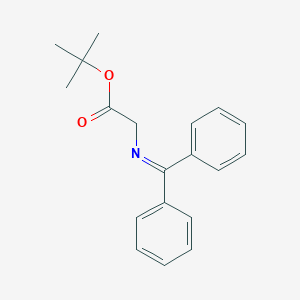
N-(Diphenylmethylene)glycine tert-butyl ester
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
N-(Diphenylmethylene)glycine tert-butyl ester, also known as tert-Butyl 2-((diphenylmethylene)amino)acetate or Diphenylmethylene-Glycine t-butyl ester, is a complex compound used in biological research . .
Biochemical Pathways
The compound has been used in the enantioselective alkylation of β-aryl substituted enones, a type of organic reaction . This process results in the formation of functionalized α-amino acid derivatives . .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du PF 3654746 implique plusieurs étapes, généralement en commençant par la préparation d'intermédiaires clés. Le processus comprend souvent des réactions telles que l'alkylation, la réduction et la cyclisation. Les détails spécifiques sur les voies de synthèse et les conditions de réaction sont propriétaires et peuvent varier selon le fabricant.
Méthodes de production industrielle
La production industrielle du PF 3654746 impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Ce processus comprendrait des mesures rigoureuses de contrôle de la qualité pour répondre aux normes pharmaceutiques.
Analyse Des Réactions Chimiques
Types de réactions
Le PF 3654746 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels sur la molécule, modifiant potentiellement son activité.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir les cétones ou les aldéhydes en alcools.
Substitution : Cela comprend des réactions de substitution nucléophile et électrophile, qui peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courantes
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.
Substitution : Des réactifs tels que les halogènes et les agents alkylants sont courants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier l'antagonisme du récepteur H3 de l'histamine.
Biologie : Investigations sur ses effets sur les récepteurs de l'histamine dans le cerveau.
Médecine : Exploré comme agent thérapeutique pour des affections telles que la rhinite allergique et la maladie d'Alzheimer
Industrie : Utilisation potentielle dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs de l'histamine.
Mécanisme d'action
Le PF 3654746 exerce ses effets en se liant sélectivement et en antagonisant les récepteurs H3 de l'histamine. Cette interaction inhibe l'action de l'histamine, un neurotransmetteur impliqué dans divers processus physiologiques. En bloquant ces récepteurs, le PF 3654746 peut réduire les symptômes des réactions allergiques et améliorer la fonction cognitive dans des affections telles que la maladie d'Alzheimer .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study histamine H3 receptor antagonism.
Biology: Investigated for its effects on histamine receptors in the brain.
Medicine: Explored as a therapeutic agent for conditions like allergic rhinitis and Alzheimer’s disease
Industry: Potential use in the development of new pharmaceuticals targeting histamine receptors.
Comparaison Avec Des Composés Similaires
Composés similaires
Thioperamide : Un autre antagoniste du récepteur H3 de l'histamine avec des applications similaires.
Clobenpropit : Connu pour sa forte affinité pour les récepteurs H3 de l'histamine.
A-349821 : Un antagoniste sélectif du récepteur H3 de l'histamine étudié pour l'amélioration cognitive.
Unicité
Le PF 3654746 se démarque par sa forte pénétration cérébrale et sa sélectivité pour les récepteurs H3 de l'histamine. Cela le rend particulièrement efficace pour cibler les troubles du système nerveux central et les affections allergiques .
Propriétés
IUPAC Name |
tert-butyl 2-(benzhydrylideneamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHDPXQDVKNPKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350810 | |
| Record name | tert-Butyl N-(diphenylmethylidene)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81477-94-3 | |
| Record name | tert-Butyl N-(diphenylmethylidene)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Diphenylmethylene)glycine tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula is C19H21NO2, and the molecular weight is 295.38 g/mol.
ANone: This compound serves as a versatile building block for synthesizing various α-amino acid derivatives. Its structure allows for diverse chemical transformations, making it valuable in pharmaceutical and chemical research. [, , , , , , , , , , , , , , , , , , ]
ANone: It acts as a substrate in enantioselective alkylation reactions, leading to optically active α-amino acids. This is crucial for producing pharmaceuticals and other bioactive compounds where chirality is paramount. [, , , , , , , , , , , , , , , , , , ]
ANone: Chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, have proven effective. Additionally, cyclopeptoids [], dimeric Cinchona alkaloid salts [, ], and spiro-type quaternary ammonium bromides [] have shown promising results.
ANone: Factors include the catalyst structure, solvent, base, temperature, and steric and electronic properties of the alkylating agent. Optimizing these parameters is essential for achieving high enantiomeric excesses. [, , , , , , , , , , , , , , , , , , ]
ANone: Yes, it has been successfully used in Michael additions [] and aldol reactions [] under appropriate catalytic conditions.
ANone: Solvent choice significantly influences reaction rates and selectivities. Toluene is commonly employed, but other solvents like acetonitrile [] have also been explored.
ANone: Introducing electron-withdrawing or electron-donating groups on the phenyl rings can alter the reactivity of the molecule in alkylation reactions. []
ANone: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC). [, , , ] HPLC plays a crucial role in determining enantiomeric purity when chiral products are formed. [, ]
ANone: Derivatives of this compound have been used in the synthesis of biologically active molecules like (-)-lemonomycin [], and radiolabeled amino acids like L-lactic acid [], L-tryptophan [], and 6-fluoro-L-DOPA [], highlighting its utility in medicinal chemistry and radiopharmaceutical research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

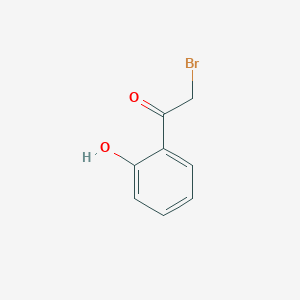
![3-Methylbenzo[d]isoxazole](/img/structure/B15219.png)
